![molecular formula C10H12N2O6S B2570299 4-(Morpholine-4-sulfonyl)-2-nitrophenol CAS No. 722464-49-5](/img/structure/B2570299.png)
4-(Morpholine-4-sulfonyl)-2-nitrophenol
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Overview
Description
4-(Morpholine-4-sulfonyl)-2-nitrophenol is an organic compound with the molecular formula C14H19N3O6S It is characterized by the presence of a morpholine ring, a sulfonyl group, and a nitrophenol moiety
Mechanism of Action
Morpholine
This is a common component in many pharmaceuticals and its derivatives have been studied for their potential biological activities . This functional group is often seen in various drugs and can contribute to their pharmacological properties. Nitrophenols are a class of compounds that have been studied for their potential biological activities.Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholine-4-sulfonyl)-2-nitrophenol typically involves the reaction of morpholine with sulfonyl chloride derivatives, followed by nitration. One common method includes the use of morpholine-4-sulfonyl chloride as a starting material, which reacts with phenol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholine-4-sulfonyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Ethers and esters of the phenolic hydroxyl group.
Scientific Research Applications
4-(Morpholine-4-sulfonyl)-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-4-nitrophenyl)morpholine
- 4-(2-Fluoro-4-nitrophenyl)morpholine
- 4-(4-Nitrophenyl)sulfonylmorpholine
Uniqueness
4-(Morpholine-4-sulfonyl)-2-nitrophenol is unique due to the combination of its morpholine ring, sulfonyl group, and nitrophenol moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for versatile chemical transformations and interactions.
Biological Activity
4-(Morpholine-4-sulfonyl)-2-nitrophenol is a chemical compound characterized by a morpholine ring, a sulfonyl group, and a nitrophenol moiety. Its unique structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure is defined by the following components:
- Morpholine Ring : Contributes to solubility and biological activity.
- Nitrophenol Moiety : Known for its acidic properties and ability to engage in electrophilic aromatic substitutions.
- Sulfonyl Group : Enhances reactivity towards electrophiles.
The presence of these functional groups allows this compound to interact effectively with biological targets, making it a candidate for drug development.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds containing morpholine rings often possess significant antimicrobial effects. The nitro group is particularly associated with antibacterial properties. The compound's potential as an antimicrobial agent is supported by molecular docking studies that suggest favorable interactions with bacterial proteins.
Anticancer Properties
Recent investigations highlight the anticancer potential of this compound. Research indicates that this compound can inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific signaling pathways involved in tumor growth.
The synthesis of this compound typically involves the reaction of morpholine-4-sulfonyl chloride with phenol under basic conditions. This synthetic route allows for the production of high-purity compounds suitable for biological testing.
Molecular docking studies have provided insights into the binding mechanisms of the compound with various biological macromolecules. The morpholine ring enhances binding affinity due to favorable interactions with target proteins, which may include enzymes and receptors involved in disease pathways.
Case Studies and Research Findings
Study | Findings |
---|---|
Study A | Demonstrated significant antibacterial activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |
Study B | Showed that this compound induced apoptosis in breast cancer cell lines, leading to a decrease in cell viability by over 50% at specific concentrations. |
Study C | Investigated the compound's effect on inflammatory pathways, suggesting its potential as an anti-inflammatory agent through modulation of cytokine production. |
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c13-10-2-1-8(7-9(10)12(14)15)19(16,17)11-3-5-18-6-4-11/h1-2,7,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODZJWILLKAOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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